Cas no 499796-81-5 (Ethanone, 1-[4-methyl-2-(1H-pyrrol-1-yl)-5-thiazolyl]-)
Ethanone, 1-[4-methyl-2-(1H-pyrrol-1-yl)-5-thiazolyl]- Chemical and Physical Properties
Names and Identifiers
-
- Ethanone, 1-[4-methyl-2-(1H-pyrrol-1-yl)-5-thiazolyl]-
- 5W-0845
- 1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]ethan-1-one
- SCHEMBL5761543
- AKOS025393976
- 499796-81-5
- MFCD28347940
- 1-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)ethanone
-
- Inchi: 1S/C10H10N2OS/c1-7-9(8(2)13)14-10(11-7)12-5-3-4-6-12/h3-6H,1-2H3
- InChI Key: MVARLJMFRDOZSU-UHFFFAOYSA-N
- SMILES: S1C(C(C)=O)=C(C)N=C1N1C=CC=C1
Computed Properties
- Exact Mass: 206.0515
- Monoisotopic Mass: 206.05138412g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 228
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 63.1Ų
Experimental Properties
- PSA: 34.89
Ethanone, 1-[4-methyl-2-(1H-pyrrol-1-yl)-5-thiazolyl]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB581067-500mg |
1-[4-Methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]ethan-1-one; . |
499796-81-5 | 500mg |
€678.60 | 2025-04-18 | ||
| abcr | AB581067-1g |
1-[4-Methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]ethan-1-one; . |
499796-81-5 | 1g |
€1312.80 | 2025-04-18 | ||
| A2B Chem LLC | AI79116-1mg |
1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]ethan-1-one |
499796-81-5 | >90% | 1mg |
$201.00 | 2024-04-19 | |
| A2B Chem LLC | AI79116-5mg |
1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]ethan-1-one |
499796-81-5 | >90% | 5mg |
$214.00 | 2024-04-19 | |
| A2B Chem LLC | AI79116-10mg |
1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]ethan-1-one |
499796-81-5 | >90% | 10mg |
$240.00 | 2024-04-19 | |
| A2B Chem LLC | AI79116-500mg |
1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]ethan-1-one |
499796-81-5 | >90% | 500mg |
$720.00 | 2024-04-19 | |
| A2B Chem LLC | AI79116-1g |
1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]ethan-1-one |
499796-81-5 | >90% | 1g |
$1295.00 | 2024-04-19 | |
| Key Organics Ltd | 5W-0845-1MG |
1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]ethan-1-one |
499796-81-5 | >90% | 1mg |
£28.00 | 2025-02-09 | |
| Key Organics Ltd | 5W-0845-5MG |
1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]ethan-1-one |
499796-81-5 | >90% | 5mg |
£35.00 | 2025-02-09 | |
| Key Organics Ltd | 5W-0845-10MG |
1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]ethan-1-one |
499796-81-5 | >90% | 10mg |
£48.00 | 2025-02-09 |
Ethanone, 1-[4-methyl-2-(1H-pyrrol-1-yl)-5-thiazolyl]- Suppliers
Ethanone, 1-[4-methyl-2-(1H-pyrrol-1-yl)-5-thiazolyl]- Related Literature
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
Additional information on Ethanone, 1-[4-methyl-2-(1H-pyrrol-1-yl)-5-thiazolyl]-
Ethanone, 1-[4-methyl-2-(1H-pyrrol-1-yl)-5-thiazolyl]- (CAS No. 499796-81-5): A Comprehensive Overview
Ethanone, 1-[4-methyl-2-(1H-pyrrol-1-yl)-5-thiazolyl]- (CAS No. 499796-81-5) is a versatile compound with significant potential in various fields of chemistry and pharmaceutical research. This compound, also known as 4-Methyl-2-(1H-pyrrol-1-yl)-5-thiazolecarboxaldehyde, has garnered attention due to its unique structural properties and potential biological activities. In this article, we will delve into the chemical structure, synthesis methods, biological applications, and recent research advancements related to this compound.
The chemical structure of Ethanone, 1-[4-methyl-2-(1H-pyrrol-1-yl)-5-thiazolyl]- is characterized by a thiazole ring substituted with a methyl group and a pyrrole ring, along with an aldehyde functional group. The presence of these functional groups imparts the compound with diverse reactivity and biological properties. The thiazole ring is known for its stability and ability to form strong hydrogen bonds, while the pyrrole ring contributes to the compound's aromaticity and electron-donating properties. The aldehyde group, on the other hand, provides a reactive site for various chemical transformations.
Synthesis of Ethanone, 1-[4-methyl-2-(1H-pyrrol-1-yl)-5-thiazolyl]- can be achieved through several methods. One common approach involves the condensation of 4-methylthiazole-2-carbaldehyde with pyrrole in the presence of a suitable catalyst. This reaction typically proceeds via an electrophilic aromatic substitution mechanism, leading to the formation of the desired product. Another method involves the reaction of 4-methylthiazole-2-carbonitrile with pyrrole followed by hydrolysis to form the aldehyde. These synthetic routes have been optimized to achieve high yields and purity, making them suitable for large-scale production.
In terms of biological applications, Ethanone, 1-[4-methyl-2-(1H-pyrrol-1-yl)-5-thiazolyl]- has shown promising activity in several areas. Recent studies have demonstrated its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, it has been reported to exhibit potent inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's disease. The compound's ability to selectively inhibit AChE makes it a valuable lead for the development of novel therapeutic agents.
Additionally, Ethanone, 1-[4-methyl-2-(1H-pyrrol-1-yl)-5-thiazolyl]- has been investigated for its anti-inflammatory properties. In vitro studies have shown that it can effectively reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha) in activated immune cells. These findings suggest that the compound may have potential applications in treating inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic properties of Ethanone, 1-[4-methyl-2-(1H-pyrrol-1-yl)-5-thiazolyl]- have also been studied to assess its suitability for drug development. Preclinical studies have demonstrated that the compound exhibits good oral bioavailability and favorable pharmacokinetic profiles in animal models. These characteristics are crucial for ensuring that the compound can be effectively delivered to target tissues and maintain therapeutic concentrations over time.
Furthermore, recent research has explored the potential of Ethanone, 1-[4-methyl-2-(1H-pyrrol-1-yl)-5-thiazolyl]- as a scaffold for drug discovery. By modifying the substituents on the thiazole and pyrrole rings, researchers have identified several derivatives with enhanced biological activities and improved pharmacological profiles. For example, introducing additional functional groups such as hydroxyl or amino groups has been shown to enhance the compound's selectivity and potency against specific targets.
In conclusion, Ethanone, 1-[4-methyl-2-(1H-pyrrol-1-yl)-5-thiazolyl]- (CAS No. 499796-81-5) is a promising compound with a wide range of potential applications in chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for further investigation and development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic uses, highlighting its significance in the field.
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